molecular formula C12H19NOS B4182059 N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide CAS No. 830340-65-3

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide

Cat. No.: B4182059
CAS No.: 830340-65-3
M. Wt: 225.35 g/mol
InChI Key: UFGIWWHMRARPHK-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group and a branched alkyl chain.

Preparation Methods

The synthesis of N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide typically involves the reaction of 5-methyl-3-thiophenecarboxylic acid with 1,2,2-trimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pesticides and other agrochemical products.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to its biological activities.

Comparison with Similar Compounds

Similar compounds to N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide include:

  • 5-methyl-N-(1,2,2-trimethylpropyl)-3-isoxazolecarboxamide
  • 5-methyl-N-(1,2,2-trimethylpropyl)-2-furamide

These compounds share similar structural features but differ in the heterocyclic ring present. The thiophene ring in this compound provides unique electronic properties and reactivity compared to the isoxazole and furan rings in the other compounds.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-8-6-10(7-15-8)11(14)13-9(2)12(3,4)5/h6-7,9H,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGIWWHMRARPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388024
Record name N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830340-65-3
Record name N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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